3-methoxy-N-(4-nitrophenyl)aniline
Description
Structure
3D Structure
Properties
IUPAC Name |
3-methoxy-N-(4-nitrophenyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3/c1-18-13-4-2-3-11(9-13)14-10-5-7-12(8-6-10)15(16)17/h2-9,14H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOLOGBAMGFGMHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Mechanistic Insights
Established Synthetic Routes for N-(4-nitrophenyl)aniline Derivatives
The synthesis of N-(4-nitrophenyl)aniline and its substituted analogues has historically relied on robust and well-established chemical transformations. These methods primarily involve the formation of a carbon-nitrogen bond between an aniline (B41778) derivative and a nitro-substituted aryl halide.
C-N cross-coupling reactions are powerful tools for forging aryl-nitrogen bonds. The two most prominent strategies are the Buchwald-Hartwig amination and the Ullmann condensation.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an amine and an aryl halide or triflate. wikipedia.orgorganic-chemistry.orglibretexts.org Its development marked a significant step forward, allowing for the synthesis of aryl amines under relatively mild conditions with high functional group tolerance. wikipedia.org The catalytic cycle generally involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium amido complex, and finally, reductive elimination to yield the diarylamine product and regenerate the Pd(0) catalyst. wikipedia.orglibretexts.org The choice of phosphine (B1218219) ligand is critical to the success of the reaction, with bulky, electron-rich ligands often improving reaction efficiency and scope. organic-chemistry.org For the synthesis of 3-methoxy-N-(4-nitrophenyl)aniline, this would typically involve the coupling of 3-methoxyaniline with an aryl halide like 1-chloro-4-nitrobenzene (B41953) or 1-bromo-4-nitrobenzene.
The Ullmann condensation is a copper-promoted C-N bond-forming reaction, which historically required harsh conditions, such as high temperatures and stoichiometric amounts of copper. wikipedia.orgorganic-chemistry.org However, modern advancements have introduced soluble copper catalysts and ligands that facilitate the reaction under milder conditions. wikipedia.org The reaction is particularly effective when the aryl halide is activated by electron-withdrawing groups, such as the nitro group present in 1-iodo-4-nitrobenzene, making it a viable method for synthesizing N-(4-nitrophenyl)aniline derivatives. wikipedia.org The mechanism involves the formation of a copper(I) amide, which then reacts with the aryl halide. wikipedia.org
Table 1: Comparison of General Conditions for C-N Cross-Coupling Reactions
| Feature | Buchwald-Hartwig Amination | Ullmann Condensation |
|---|---|---|
| Catalyst | Palladium(0) complexes | Copper(I) or Copper(II) salts/complexes |
| Ligands | Bulky, electron-rich phosphines (e.g., XPhos, SPhos) | Diamines, phenanthroline, diols |
| Aryl Halide | Ar-I, Ar-Br, Ar-Cl, Ar-OTf | Ar-I, Ar-Br (activated) |
| Base | Strong, non-nucleophilic bases (e.g., NaOt-Bu, K₃PO₄) | K₂CO₃, Cs₂CO₃, KOH |
| Temperature | Room temperature to moderate heating (e.g., ~100 °C) | Often requires higher temperatures (>150 °C) |
| Solvent | Toluene, Dioxane, THF | DMF, NMP, Pyridine |
The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution that can be harnessed for the synthesis of diarylamines. arkat-usa.org This metal-free reaction typically involves the rearrangement of an O-aryl derivative, where a nucleophilic nitrogen atom attacks the aromatic ring, displacing the oxygen to form a new C-N bond. arkat-usa.org A study has demonstrated the synthesis of various diarylamine derivatives through a one-pot, three-component reaction utilizing a Smiles rearrangement. arkat-usa.org For instance, the synthesis of 4-methoxy-N-(4-nitrophenyl)aniline was achieved through this method. The process involves an initial O-alkylation followed by the key intramolecular rearrangement step. arkat-usa.org This approach highlights a metal-free pathway to functionalized diarylamines, proceeding through a spiro-intermediate. arkat-usa.org
Table 2: Reported Synthesis of a Methoxy-Substituted N-(4-nitrophenyl)aniline via Smiles Rearrangement
| Compound | Starting Materials | Base | Solvent | Yield | Physical Data |
|---|---|---|---|---|---|
| 4-Methoxy-N-(4-nitrophenyl)aniline | 4-Methoxyaniline, Chloroacetyl chloride, 4-Nitrophenol | Cs₂CO₃ | DMF | - | Brown solid; mp 149–152 °C |
Data sourced from a study on Smiles rearrangement for diarylamine synthesis. arkat-usa.org
Advanced Catalytic Approaches in Diarylamine Formation
Beyond the classical methods, research has focused on developing more efficient, cost-effective, and environmentally friendly catalytic systems for diarylamine synthesis.
Research continues to refine metal-catalyzed C-N coupling. This includes the development of novel catalyst systems that offer broader substrate scope, lower catalyst loadings, and milder reaction conditions. For example, palladium catalysts incorporating N-heterocyclic carbene (NHC) ligands have shown high efficiency in the amination of aryl chlorides. beilstein-journals.org Furthermore, other transition metals like rhodium have been explored for the amination of aryl halides and phenols. In one instance, a rhodium catalyst with an N-heterocyclic carbene ligand was used for the N-arylation of amines, demonstrating a wide substrate scope.
Growing environmental concerns have spurred the development of catalyst-free and greener synthetic routes. As mentioned, the Smiles rearrangement is a key example of a metal-free approach to diarylamines. arkat-usa.org Other methods include microwave-assisted organic synthesis, which can accelerate reaction rates and sometimes obviate the need for a catalyst in certain nucleophilic aromatic substitution reactions. The use of more benign solvents, such as water or deep eutectic solvents, is also an area of active research for Ullmann-type C-N coupling reactions, aiming to reduce the reliance on toxic, high-boiling point organic solvents. thieme-connect.de One study reported a copper-catalyzed Ullmann-type C-N coupling in pure water, using a novel ligand to facilitate the reaction of aryl bromides with amines. thieme-connect.de
Investigation of Reaction Mechanisms and Intermediates
The synthesis of this compound typically involves the reaction of a nucleophile, 3-methoxyaniline (m-anisidine), with an electrophilic aromatic substrate, such as 1-fluoro-4-nitrobenzene (B44160) or 1-chloro-4-nitrobenzene. The reaction proceeds via the well-established SNAr mechanism, which is characterized by two principal steps: the initial nucleophilic attack to form a resonance-stabilized intermediate, followed by the departure of a leaving group to yield the final product.
The driving force for this reaction is the strong electron-withdrawing nature of the nitro group positioned para to the halogen leaving group on the electrophilic partner. This nitro group significantly acidifies the aromatic ring, making it susceptible to nucleophilic attack. The reaction mechanism can be delineated as follows:
Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of the nitrogen atom of 3-methoxyaniline on the carbon atom bearing the leaving group (halogen) of the 4-nitro-substituted benzene (B151609) ring. This addition results in the formation of a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex. nih.gov The negative charge is delocalized across the aromatic ring and, crucially, onto the oxygen atoms of the nitro group. This delocalization provides significant stabilization to the intermediate.
Kinetic studies on analogous reactions involving substituted anilines and activated aryl halides have provided valuable insights into the factors influencing the reaction rate. For instance, the reaction of aniline with 1-fluoro-2,4-dinitrobenzene (B121222) is base-catalyzed in solvents like dimethylformamide and acetonitrile, but not in dimethyl sulfoxide. researchgate.net This suggests that the deprotonation of the aniline nitrogen can play a crucial role in the reaction mechanism.
Computational studies, primarily using Density Functional Theory (DFT), have been instrumental in elucidating the energetic landscape of SNAr reactions. These calculations can model the structures and energies of reactants, transition states, and intermediates. For the gas-phase SNAr reaction of halobenzenes with halide anions, ab initio calculations have shown that the presence of a nitro group significantly stabilizes the intermediate σ-complex. acs.org The introduction of a single nitro group can lead to a stabilization energy of approximately 94.1 kJ mol⁻¹. acs.org
| Substituent on Aniline | Second-Order Rate Constant (k₂) | Reaction Mechanism |
|---|---|---|
| 4-Methyl | - | Break point in Hammett plot |
| H | - | Consistent with SNAr |
| 4-Chloro | - | |
| 3-Nitro | - |
This table is based on findings from a study on the kinetics of SNAr reactions of substituted anilines, which showed a break in the Hammett plot, suggesting a change in mechanism or transition state character with different substituents. The specific values for the rate constants were not provided in the abstract. researchgate.net
Further computational analysis on the reaction of trichloronitroethylene with aniline has demonstrated the power of DFT in comparing different possible reaction pathways and identifying the most plausible mechanism based on calculated activation energies. nih.gov Similar computational approaches applied to the synthesis of this compound would provide definitive insights into the transition state structures and the energy profile of the reaction.
Molecular Structure and Conformational Analysis
Experimental Elucidation of Molecular Geometry
While a dedicated single-crystal X-ray diffraction study for 3-methoxy-N-(4-nitrophenyl)aniline is not publicly available, analysis of closely related structures provides significant insight into its likely molecular geometry. By examining derivatives containing the key functional groups, we can infer the characteristic bond lengths, angles, and torsional arrangements.
Another relevant structure is that of N-(4-Methoxy-3-nitrophenyl)acetamide, which features the methoxy (B1213986) and nitro groups on the same phenyl ring. nih.gov In this molecule, both the methoxy and the acetamide (B32628) groups are nearly coplanar with the phenyl ring. nih.gov The nitro group, however, is twisted out of this plane by approximately 30° and is disordered over two positions. nih.gov This twisting is a common feature in nitro-substituted aromatics and is influenced by both steric and electronic effects.
These examples from closely related N-(4-nitrophenyl)aniline derivatives demonstrate the typical geometric parameters and packing motifs that can be anticipated for this compound.
Based on the data from analogous structures, the expected bond lengths and angles for this compound can be estimated. The bond lengths within the phenyl rings are expected to be in the normal range for aromatic C-C bonds (approximately 1.39 Å). The C-N bonds linking the aniline (B41778) nitrogen to the phenyl rings will likely exhibit lengths intermediate between a single and double bond, reflecting some degree of delocalization.
Table 1: Selected Bond Lengths and Angles from a Related Structure (4-Methoxy-N-(4-nitrobenzyl)aniline)
| Parameter | Value |
|---|---|
| Dihedral Angle (between benzene (B151609) rings) | 57.8 (1)° |
| Dihedral Angle (NO₂ group to its benzene ring) | 1.70 (2)° |
Data sourced from a study on 4-Methoxy-N-(4-nitrobenzyl)aniline and is presented as an analogue. researchgate.net
Theoretical Investigations of Conformational Landscapes
To complement the experimental data, theoretical methods are invaluable for exploring the full conformational space of a molecule. These computational approaches can map the potential energy surface and identify the most stable conformations.
Density Functional Theory (DFT) is a powerful quantum mechanical method used to predict the electronic structure and geometry of molecules. By performing a geometry optimization, one can find the lowest energy structure, which corresponds to the most stable conformation of the molecule at 0 Kelvin. This process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached. For a molecule like this compound, DFT calculations would be crucial to determine the precise rotational barriers around the C-N bonds and the preferred orientation of the methoxy and nitro substituents.
The conformational flexibility of this compound arises primarily from the rotation around the two C-N bonds connecting the aniline nitrogen to the phenyl rings. A Potential Energy Surface (PES) can be generated by systematically changing these two torsion angles and calculating the energy at each point. The resulting surface would reveal the low-energy regions corresponding to stable conformational isomers and the energy barriers separating them. The global minimum on this surface represents the most probable conformation of the molecule in the gas phase.
The final conformation of this compound is a delicate balance of various intramolecular interactions. Steric repulsion between the hydrogen atoms on the adjacent phenyl rings is a major factor driving the non-planar "twisted" conformation of the diphenylamine (B1679370) core.
Furthermore, the possibility of intramolecular hydrogen bonding exists. For instance, a weak hydrogen bond could form between the aniline N-H group and the oxygen of the methoxy group, or even one of the oxygens of the nitro group, depending on the rotational state of the molecule. researchgate.net The presence and strength of such an interaction can significantly influence the relative orientation of the phenyl rings. ucla.edu The electronic effects of the electron-donating methoxy group and the electron-withdrawing nitro group will also play a role in modulating the charge distribution and, consequently, the intramolecular forces that dictate the preferred conformation.
Structural Distortions and Their Correlation with Electronic Effects of Substituents
The molecular geometry of this compound is a product of the complex interplay between the electronic effects of its substituents and the inherent steric demands of the molecule. The methoxy (-OCH₃) group at the meta-position of one phenyl ring is a moderately activating, electron-donating group through resonance, while the nitro (-NO₂) group at the para-position of the second phenyl ring is a potent electron-withdrawing group. These opposing electronic characteristics lead to predictable distortions in bond lengths, bond angles, and torsional angles throughout the molecule.
Bond Lengths:
The electron-donating nature of the methoxy group is expected to increase the electron density in the aniline ring, leading to a slight decrease in the bond lengths within this ring due to enhanced resonance stabilization. Conversely, the strong electron-withdrawing effect of the nitro group will decrease the electron density in the second phenyl ring, which may lead to a slight elongation of its C-C bonds compared to an unsubstituted benzene ring. The C-N bonds are also sensitive to these electronic effects. The C-N bond of the aniline ring is anticipated to have more double-bond character due to the electron-donating methoxy group, making it shorter. In contrast, the C-N bond connected to the nitro-substituted ring will be influenced by the delocalization of the nitrogen lone pair towards the electron-deficient ring.
Bond Angles:
The substituents are also expected to cause distortions in the bond angles of the benzene rings from the ideal 120°. The steric bulk of the methoxy and nitro groups, as well as their electronic influence on the ring's electron distribution, can cause deviations in the internal and external bond angles of the rings.
Torsional Angles and Conformational Preferences:
The electronic effects of the substituents play a crucial role in determining the conformational energetics. Electron-donating substituents on one ring and electron-withdrawing substituents on the other can influence the rotational barrier around the C-N bonds.
Below are interactive data tables with representative crystallographic data from closely related molecules that illustrate the expected structural features of this compound.
Table 1: Selected Bond Lengths in Related Compounds
| Bond | 4-Methoxy-N-(4-nitrobenzyl)aniline (Å) | N-(4-methoxyphenyl)-4-nitrobenzenesulfonamide (Å) |
| C-N (aniline) | - | 1.441 |
| C-N (nitro-side) | - | - |
| C-O (methoxy) | - | - |
| N-O (nitro) | - | - |
Data for 4-Methoxy-N-(4-nitrobenzyl)aniline was not fully available in the provided search results. Data for N-(4-methoxyphenyl)-4-nitrobenzenesulfonamide is used as a representative example. mdpi.com
Table 2: Selected Bond Angles in Related Compounds
| Angle | 4-Methoxy-N-(4-nitrobenzyl)aniline (°) | N-(4-methoxyphenyl)-4-nitrobenzenesulfonamide (°) |
| C-N-C | - | - |
| O-N-O (nitro) | - | - |
Specific bond angle data for these compounds was not detailed in the search results.
Table 3: Torsional and Dihedral Angles in Related Compounds
| Angle | 4-Methoxy-N-(4-nitrobenzyl)aniline (°) | N-(4-methoxyphenyl)-nitrobenzenesulfonamide Isomers (°) |
| Dihedral Angle between Phenyl Rings | 57.8(1) | Varies Significantly |
| C1-C7-N8-C9 Torsion Angle | 178.22(17) | - |
Data from reference researchgate.net for 4-Methoxy-N-(4-nitrobenzyl)aniline and general observations from reference mdpi.com for N-(4-methoxyphenyl)-nitrobenzenesulfonamide derivatives.
Electronic Structure and Advanced Spectroscopic Characterization
Computational Assessment of Electronic Structure
Computational chemistry, particularly Density Functional Theory (DFT), offers powerful tools to model and predict the electronic properties of molecules. For a molecule like 3-methoxy-N-(4-nitrophenyl)aniline, these calculations can elucidate the distribution of electrons and energy levels of molecular orbitals.
Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, govern the molecule's reactivity.
For this compound, the HOMO is expected to be predominantly located on the electron-rich methoxy-substituted aniline (B41778) ring. Conversely, the LUMO is anticipated to be centered on the electron-deficient nitro-substituted phenyl ring.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A smaller energy gap generally implies higher chemical reactivity, greater polarizability, and a propensity for intramolecular charge transfer. rsc.org For this compound, the presence of both strong electron-donating and electron-withdrawing groups would likely result in a relatively small HOMO-LUMO gap, indicating a molecule that is electronically active.
Table 1: Hypothetical Frontier Molecular Orbital (FMO) Data
| Parameter | Expected Value/Characteristic | Significance for this compound |
| HOMO Energy | Relatively High | Indicates strong electron-donating capability, localized on the methoxy-aniline moiety. |
| LUMO Energy | Relatively Low | Indicates strong electron-accepting capability, localized on the nitrophenyl moiety. |
| HOMO-LUMO Gap (ΔE) | Small | Suggests high chemical reactivity and significant intramolecular charge transfer character. |
Note: This table is illustrative and based on theoretical principles, as specific computational data for this compound is not available.
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. The MEP map uses a color spectrum to represent different electrostatic potential values.
In an MEP analysis of this compound, the regions of negative potential (typically colored red or yellow) would be concentrated around the electronegative oxygen atoms of the nitro group and the methoxy (B1213986) group. These areas are susceptible to electrophilic attack. The regions of positive potential (colored blue) would likely be found near the hydrogen atoms of the amine group, indicating sites for potential nucleophilic attack. This analysis provides a clear visual representation of the molecule's reactive sites.
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It examines the interactions between filled (donor) and empty (acceptor) orbitals, quantifying the stabilization energy associated with these interactions.
For this compound, NBO analysis would be instrumental in quantifying the delocalization of electron density from the lone pairs of the nitrogen and oxygen atoms into the aromatic rings. Significant interactions would be expected between the lone pair orbitals of the amine nitrogen and the π* anti-bonding orbitals of the adjacent phenyl ring. Similarly, the lone pairs of the methoxy oxygen would show delocalization. The most substantial charge delocalization would likely be from the methoxy-aniline moiety (the donor part) to the nitrophenyl moiety (the acceptor part), confirming the push-pull nature of the molecule. This analysis also provides information on the hybridization of the atoms, which influences the molecular geometry.
The electronic structure of this compound, with its distinct electron-donor (methoxy and amine groups) and electron-acceptor (nitro group) moieties connected by a π-conjugated system, is conducive to intramolecular charge transfer (ICT). Upon photoexcitation, an electron is expected to move from the donor part of the molecule to the acceptor part.
The extent of this charge transfer can be quantified computationally by analyzing the change in dipole moment between the ground state and the excited state. A significant increase in the dipole moment upon excitation is a strong indicator of a substantial ICT process. nih.govnih.gov Studies on similar diphenylamine (B1679370) systems have shown that such substitutions lead to significant ICT characteristics, which are often associated with interesting photophysical properties like large Stokes shifts in fluorescence spectra. rsc.orgnih.gov
Vibrational Spectroscopy for Molecular Fingerprinting
Vibrational spectroscopy is an essential technique for identifying the functional groups present in a molecule and for obtaining a unique "fingerprint" of the compound.
Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Each type of bond and functional group has a characteristic vibrational frequency.
An FT-IR spectrum of this compound would be expected to show several characteristic absorption bands that confirm its structure. While an experimental spectrum is not available, the expected frequencies can be predicted based on data from similar compounds.
Table 2: Predicted Characteristic FT-IR Frequencies
| Functional Group | Expected Vibrational Mode | Approximate Wavenumber (cm⁻¹) |
| N-H (Amine) | Stretching | 3350 - 3500 |
| C-H (Aromatic) | Stretching | 3000 - 3100 |
| C-H (Methoxy) | Stretching | 2850 - 2960 |
| C=C (Aromatic) | Stretching | 1450 - 1600 |
| NO₂ (Nitro) | Asymmetric Stretching | 1500 - 1570 |
| NO₂ (Nitro) | Symmetric Stretching | 1300 - 1370 |
| C-O (Methoxy) | Stretching | 1000 - 1300 |
| C-N (Amine) | Stretching | 1250 - 1360 |
Note: This table presents expected frequency ranges based on general spectroscopic data for the functional groups present in the molecule.
These vibrational modes, when analyzed together, would provide a unique spectral fingerprint for this compound, allowing for its identification and structural confirmation.
Fourier Transform Raman (FT-Raman) Spectroscopy
FT-Raman spectroscopy provides valuable insights into the vibrational modes of the molecule, complementing infrared spectroscopy. The FT-Raman spectrum of a related compound, 4-methoxy-N-(nitrobenzylidene)-aniline, has been recorded and analyzed with the aid of normal coordinate analysis (NCA). tandfonline.com For many organic molecules, density functional theory (DFT) calculations have shown excellent agreement with experimental vibrational spectra, making it a powerful tool for assigning vibrational modes. sphinxsai.comnih.gov
In the study of a similar compound, 3,4,5-trimethoxyaniline, the NH₂ scissoring mode was observed at 1600 cm⁻¹ in the Raman spectrum. researchgate.net The twisting vibration of the amino group is typically found in the range of 1060-1170 cm⁻¹. researchgate.net For 3,4,5-trimethoxyaniline, this was identified at 1150 cm⁻¹. researchgate.net The wagging mode of the NH₂ group was assigned to a band at 606 cm⁻¹. researchgate.net The stretching vibration of the carbon-amino group is expected between 1250 and 1340 cm⁻¹. researchgate.net
Comparative Analysis of Experimental and DFT-Calculated Vibrational Spectra
A detailed interpretation of the vibrational spectra of aromatic amines is often achieved through a scaled quantum mechanical force field methodology, with density functional theory (DFT) calculations providing a theoretical framework. nih.gov For instance, in the analysis of 2-chloro-4-nitroaniline, both ab initio Hartree-Fock (HF) and DFT (B3LYP) methods with a 6-311G(d,p) basis set were used to calculate harmonic vibrational frequencies. sphinxsai.com To better match experimental data, scaling factors of 0.96 for B3LYP and 0.89 for HF calculations are commonly applied to the computed wavenumbers. sphinxsai.com Such comparative studies between experimental and theoretical spectra allow for a more accurate and complete assignment of the vibrational modes. sphinxsai.comdntb.gov.ua
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.
The ¹H NMR spectrum of this compound is expected to show characteristic signals for the aromatic protons, the methoxy group protons, and the amine proton. In a related compound, 4-methoxy-N-(4-nitrobenzyl)aniline, the ¹H NMR spectrum showed signals at 3.68 ppm (singlet, 3H, for -OCH₃), 4.38 ppm (singlet, 2H), and a series of doublets for the aromatic protons at 6.40, 6.72, 7.65, and 8.10 ppm. researchgate.net The chemical shifts of aromatic protons are influenced by the electronic effects of the substituents on the benzene (B151609) rings. organicchemistrydata.org
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts of the carbon atoms in the aromatic rings are particularly sensitive to the electronic nature of the substituents. mdpi.com For a series of aromatic amines, the ¹³C NMR chemical shifts of the para-carbon atom have been used to evaluate the electronic effects of different amino groups. mdpi.com In general, electron-donating groups will shield the aromatic carbons, causing them to resonate at lower chemical shifts, while electron-withdrawing groups will have the opposite effect. organicchemistrydata.org
The Gauge-Independent Atomic Orbital (GIAO) method is a computational approach used to predict the NMR chemical shifts of molecules. This method, often employed in conjunction with DFT, can provide theoretical NMR data that complements experimental findings and aids in the definitive assignment of complex spectra.
Electronic Absorption Spectroscopy (UV-Vis)
Experimental UV-Vis Spectral Acquisition and Band Assignment
There are no published experimental UV-Vis spectra specifically for this compound found in the reviewed scientific literature. The acquisition of such a spectrum would involve dissolving the compound in a suitable transparent solvent and measuring its absorbance of light across the ultraviolet and visible range.
The expected electronic absorption bands would primarily arise from π → π* and n → π* transitions associated with the aromatic rings, the nitro group (-NO₂), and the methoxy (-OCH₃) and amine (-NH-) functionalities. The precise wavelengths (λ_max) and molar absorptivities (ε) of these bands are highly dependent on the exact molecular geometry and the electronic interactions between the donor (methoxy and amine) and acceptor (nitro) groups, mediated by the aniline and phenyl ring systems. Without experimental data, specific band assignments cannot be made.
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions
A comprehensive TD-DFT analysis for this compound has not been reported in the available literature. Such a computational study would be invaluable for predicting the electronic transition energies, oscillator strengths, and the nature of the excited states.
A typical TD-DFT calculation would involve:
Optimization of the ground-state geometry of the molecule using a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).
Calculation of the vertical excitation energies and corresponding oscillator strengths from the optimized ground state.
Analysis of the molecular orbitals involved in the primary electronic transitions to characterize them (e.g., HOMO to LUMO transitions).
This theoretical approach would provide a basis for interpreting an experimental UV-Vis spectrum and understanding the contributions of different parts of the molecule to its electronic absorption properties.
Analysis of Charge Transfer Bands and Solvatochromism
The structure of this compound, featuring electron-donating groups (methoxy and amine) and a strong electron-withdrawing group (nitro), suggests the likely presence of intramolecular charge transfer (ICT) bands in its electronic spectrum. These bands typically correspond to a transition from a molecular orbital localized on the donor part of the molecule to one localized on the acceptor part.
The study of solvatochromism, which is the change in the position of absorption or emission bands with a change in solvent polarity, would provide experimental evidence for the ICT nature of these transitions. Generally, a bathochromic (red) shift is observed for π → π* transitions with increasing solvent polarity. However, without experimental data from spectra recorded in a range of solvents with varying polarities, a quantitative analysis of the solvatochromic behavior of this compound cannot be performed.
Intermolecular Interactions and Solid State Architecture
Crystal Packing and Supramolecular Assembly
The solid-state structure of diarylamines is a testament to the cooperative effect of multiple weak interactions, which together create a stable and well-defined three-dimensional lattice. The analysis of a closely related compound, 4-methoxy-N-(4-nitrobenzyl)aniline, reveals a sophisticated network of hydrogen bonds and other non-covalent interactions that are instrumental in its supramolecular assembly. researchgate.net
Analysis of Intermolecular Hydrogen Bonding Networks (N-H···O, C-H···O)
Hydrogen bonds are among the most significant directional interactions in the crystal packing of diarylamines containing N-H and oxygen-containing groups. In the crystal structure of the analogue 4-methoxy-N-(4-nitrobenzyl)aniline, both classical N-H···O and weaker C-H···O hydrogen bonds are observed, playing a crucial role in stabilizing the crystal lattice. researchgate.net
The primary N-H···O hydrogen bond involves the amine hydrogen atom as the donor and an oxygen atom from the nitro group of a neighboring molecule as the acceptor. This interaction is a key contributor to the formation of extended chains or networks within the crystal. In addition to this strong interaction, several weaker C-H···O hydrogen bonds further reinforce the structure. These involve hydrogen atoms from the aromatic rings and the methylene (B1212753) bridge interacting with oxygen atoms of the nitro and methoxy (B1213986) groups. researchgate.net
Table 1: Hydrogen Bond Geometry in 4-methoxy-N-(4-nitrobenzyl)aniline
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |
| N-H···O(nitro) | Data not available | Data not available | Data not available | Data not available |
| C-H···O(nitro) | Data not available | Data not available | Data not available | Data not available |
| C-H···O(methoxy) | Data not available | Data not available | Data not available | Data not available |
| Specific geometric parameters for the hydrogen bonds in 4-methoxy-N-(4-nitrobenzyl)aniline were not provided in the available literature. The table illustrates the types of interactions present. |
The interplay of these hydrogen bonds leads to the formation of a robust three-dimensional network. The specific geometry and connectivity of these bonds are highly dependent on the relative positioning of the functional groups on the aromatic rings. For instance, a study on N-(4-methoxyphenyl)-nitrobenzenesulfonamide isomers demonstrated that altering the position of the nitro group significantly affects the hydrogen bonding patterns, leading to different supramolecular architectures. mdpi.com
Polymorphism and Crystallization Phenomena in Diarylamine Systems
Polymorphism, the ability of a compound to exist in more than one crystalline form, is a well-documented phenomenon in organic molecules, including diarylamine systems. The different polymorphs of a substance can exhibit distinct physical properties, such as melting point, solubility, and stability.
Investigating Conformational Polymorphism
Conformational polymorphism arises when molecules in different crystal forms adopt distinct conformations. For flexible molecules like diarylamines, rotation around the C-N single bonds can lead to different spatial arrangements of the phenyl rings. This is a likely source of polymorphism in compounds such as 3-methoxy-N-(4-nitrophenyl)aniline.
The specific conformation adopted in the solid state is a balance between the intramolecular energy of the conformer and the intermolecular stabilization energy of the crystal lattice. A particular conformation that may not be the most stable in the gas phase can be "trapped" in the solid state if it allows for more efficient crystal packing and stronger intermolecular interactions.
Lattice Energy Calculations and Relative Stabilities of Polymorphic Forms
Computational methods, such as lattice energy calculations, can provide valuable insights into the relative stabilities of different polymorphic forms. These calculations sum up all the intermolecular interaction energies within the crystal lattice, providing a theoretical measure of the crystal's stability.
By comparing the calculated lattice energies of different potential polymorphs, it is possible to predict which form is thermodynamically most stable under a given set of conditions. These calculations, in conjunction with experimental techniques like differential scanning calorimetry (DSC), can help to construct an energy-temperature phase diagram for the different polymorphic forms. While specific lattice energy calculations for this compound are not available, studies on related systems highlight the importance of such analyses in understanding and predicting polymorphic behavior.
Impact of Substituents on Crystal Packing Motifs and Supramolecular Synthons
The solid-state architecture of crystalline materials is dictated by the intricate interplay of intermolecular interactions. In the case of this compound, the nature and disposition of the methoxy and nitro substituents on the aniline (B41778) and phenyl rings, respectively, are pivotal in directing the crystal packing motifs and the formation of predictable supramolecular synthons. While specific crystallographic data for this compound is not extensively detailed in publicly available literature, a comprehensive analysis of closely related structures provides significant insights into the influential role of these functional groups.
The presence of both hydrogen bond donors (the N-H group of the aniline moiety) and acceptors (the oxygen atoms of the methoxy and nitro groups) in this compound strongly suggests that hydrogen bonding is a dominant force in its crystal packing. The specific patterns of these hydrogen bonds, known as supramolecular synthons, are critical in the assembly of the crystal lattice.
In analogous structures, such as N-(4-methoxyphenyl)-nitrobenzenesulfonamide derivatives, N–H⋯O hydrogen bonds are a recurring and structurally significant feature. mdpi.com The oxygen atoms of the nitro group are potent hydrogen bond acceptors, often participating in the formation of robust intermolecular connections. It is highly probable that in the crystal structure of this compound, the N-H group of the aniline will form a hydrogen bond with one of the oxygen atoms of the nitro group of an adjacent molecule. This interaction would create a primary supramolecular synthon, which could then propagate to form chains or more complex networks.
Furthermore, the methoxy group, while a weaker hydrogen bond acceptor than the nitro group, can also participate in intermolecular interactions. In some crystal structures of related compounds, the methoxy oxygen has been observed to act as a hydrogen bond acceptor. mdpi.com The positioning of the methoxy group at the meta position of the aniline ring in this compound may influence its accessibility for such interactions, potentially leading to more complex or varied packing motifs compared to para-substituted isomers.
Beyond classical hydrogen bonds, weaker interactions such as C–H⋯O and C–H⋯π interactions are also expected to play a crucial role in stabilizing the crystal structure of this compound. researchgate.net The aromatic rings of the molecule provide sites for π-π stacking and C–H⋯π interactions, which are common in substituted diphenylamine (B1679370) derivatives. The relative orientation of the two phenyl rings, influenced by the electronic effects of the substituents, will dictate the nature and extent of these stacking interactions.
A comparative analysis of related compounds highlights the variability in crystal packing that can arise from subtle changes in substituent patterns. For instance, in a series of N-(4-methoxyphenyl)-nitrobenzenesulfonamides, the position of the nitro group led to significantly different intermolecular interactions and packing arrangements, resulting in structures ranging from infinite three-dimensional networks to ladder-shaped and planar sheets. mdpi.com This underscores the profound impact that substituent placement has on the supramolecular assembly.
The following table summarizes the key intermolecular interactions and their potential influence on the crystal structure of this compound, based on data from analogous compounds.
| Interaction Type | Donor | Acceptor | Potential Role in Crystal Packing |
| N–H⋯O Hydrogen Bond | Aniline N-H | Nitro O | Formation of primary supramolecular synthons, leading to chains or sheets. mdpi.comresearchgate.net |
| C–H⋯O Hydrogen Bond | Aromatic C-H | Nitro O / Methoxy O | Stabilization of the primary packing motif. researchgate.net |
| C–H⋯π Interaction | Aromatic C-H | Phenyl Ring | Contribution to the overall stability of the crystal lattice. researchgate.net |
| π-π Stacking | Phenyl Ring | Phenyl Ring | Formation of stacked arrangements, influencing the density and stability of the crystal. |
Reactivity and Radical Chemistry Mechanisms
Influence of Substituents on Aromatic Reactivity
The reactivity of the two aromatic rings in 3-methoxy-N-(4-nitrophenyl)aniline towards electrophilic attack is significantly influenced by the attached methoxy (B1213986) and nitro groups. These substituents exert their effects through a combination of resonance and inductive effects, either donating or withdrawing electron density from the aromatic systems.
Electron-Donating Effects of the Methoxy Group on Aromatic Reactivity
The methoxy group (-OCH₃) on the aniline (B41778) ring is a potent electron-donating group, primarily through its resonance effect. stackexchange.comvaia.com The lone pairs of electrons on the oxygen atom can be delocalized into the π-system of the benzene (B151609) ring. stackexchange.com This delocalization increases the electron density of the ring, particularly at the ortho and para positions relative to the methoxy group, making the ring more nucleophilic and thus more reactive towards electrophiles. vaia.comwizeprep.com
Table 1: Electronic Effects of the Methoxy Group
| Effect | Description | Impact on Aromatic Ring |
| Resonance | Delocalization of oxygen's lone pair electrons into the aromatic π-system. stackexchange.com | Increases electron density, especially at ortho and para positions. vaia.com |
| Inductive | Withdrawal of electron density through the sigma bond due to oxygen's electronegativity. stackexchange.com | Slightly decreases electron density throughout the ring. |
| Overall Effect | Resonance effect outweighs the inductive effect. stackexchange.com | Strong activation and ortho, para-directing for electrophilic substitution. vaia.comwizeprep.com |
Electron-Withdrawing Effects of the Nitro Group and its Impact on Reaction Pathways
In stark contrast to the methoxy group, the nitro group (-NO₂) on the other phenyl ring is a powerful electron-withdrawing group. vaia.comnumberanalytics.com This is due to both a strong inductive effect, stemming from the high electronegativity of the nitrogen and oxygen atoms, and a significant resonance effect. vaia.comyoutube.com The nitro group can pull electron density from the aromatic ring into its own π-system. minia.edu.eglibretexts.org
This withdrawal of electron density deactivates the aromatic ring towards electrophilic aromatic substitution, making it much less reactive than benzene. numberanalytics.comyoutube.com The decrease in electron density is most pronounced at the ortho and para positions. Consequently, any electrophilic attack is directed towards the meta position, which is the least deactivated position. youtube.com The presence of the nitro group can also facilitate nucleophilic aromatic substitution by stabilizing the negatively charged intermediate that forms during such reactions. numberanalytics.com
Table 2: Electronic Effects of the Nitro Group
| Effect | Description | Impact on Aromatic Ring |
| Resonance | Delocalization of π-electrons from the ring into the nitro group. libretexts.org | Decreases electron density, especially at ortho and para positions. youtube.com |
| Inductive | Withdrawal of electron density through the sigma bond due to the high electronegativity of nitrogen and oxygen. vaia.com | Decreases electron density throughout the ring. |
| Overall Effect | Both effects work in the same direction. | Strong deactivation and meta-directing for electrophilic substitution. numberanalytics.comyoutube.com |
Pathways for Electrophilic Aromatic Substitution
Electrophilic aromatic substitution (EAS) is a fundamental reaction for benzene and its derivatives. The general mechanism involves the attack of an electrophile on the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. youtube.com The reaction is completed by the loss of a proton from the carbon atom that was attacked, restoring the aromaticity of the ring. youtube.com The first step, the formation of the arenium ion, is typically the rate-determining step. youtube.com
For this compound, electrophilic attack will preferentially occur on the methoxy-substituted ring due to its activated nature. wizeprep.com The nitro-substituted ring is strongly deactivated and therefore much less susceptible to electrophilic substitution. numberanalytics.com The directing effects of the substituents on the activated ring (the methoxy group and the diarylamine bridge) will determine the regioselectivity of the substitution. Both the methoxy group and the amino group are ortho, para-directors. wizeprep.comlibretexts.org Therefore, incoming electrophiles will be directed to the positions ortho and para to these groups on the activated ring.
Radical Scavenging Mechanisms of Diarylamines
Diarylamines are known to function as effective radical-trapping antioxidants. rsc.org Their ability to scavenge free radicals is crucial in inhibiting oxidative processes. This antioxidant activity primarily proceeds through two main mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer-Proton Transfer (SET-PT).
Hydrogen Atom Transfer (HAT) Mechanism
The Hydrogen Atom Transfer (HAT) mechanism is a one-step process where a hydrogen atom (a proton and an electron) is transferred from the antioxidant to a free radical. nih.govmdpi.com In the case of diarylamines like this compound, the hydrogen atom on the nitrogen of the amine bridge is the one that is typically transferred. rsc.org
This process neutralizes the initial free radical and generates a new, more stable radical on the diarylamine molecule (Ar₂N•). rsc.org The stability of this resulting aminyl radical is a key factor in the efficiency of the HAT mechanism. The delocalization of the unpaired electron over the two aromatic rings contributes to its stability. This mechanism is often favored in non-polar solvents.
Single Electron Transfer – Proton Transfer (SET-PT) Mechanism
The Single Electron Transfer-Proton Transfer (SET-PT) mechanism is a two-step process. nih.gov It begins with the transfer of a single electron from the antioxidant to the free radical, forming a radical cation on the antioxidant and an anion from the free radical. nih.govnih.gov
This initial electron transfer is followed by the transfer of a proton from the antioxidant radical cation to a proton acceptor in the medium, which could be the anion formed in the first step or a solvent molecule. nih.govyoutube.com The SET-PT mechanism is more likely to occur in polar solvents that can stabilize the charged intermediates. nih.gov The relative likelihood of the HAT versus the SET-PT mechanism depends on factors such as the structure of the antioxidant, the nature of the free radical, and the polarity of the solvent. nih.gov
Mechanistic Studies of Functional Group Transformations
The functional groups of this compound allow for a variety of chemical transformations, which are central to its application as a synthetic intermediate.
A primary and synthetically important transformation for compounds containing a nitroaryl moiety is the reduction of the nitro group . This transformation is a key step in the synthesis of various biologically active compounds and functional materials. The nitro group of this compound can be reduced to a primary amino group under various conditions. Common reagents for this transformation include:
Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or Raney nickel. commonorganicchemistry.com
Metals in acidic media, such as iron in acetic acid or tin(II) chloride. youtube.comcommonorganicchemistry.com
Sodium hydrosulfite. wikipedia.org
The choice of reducing agent can be critical to avoid the reduction of other functional groups within the molecule. The resulting diamine, N1-(3-methoxyphenyl)-N4-phenyl-1,4-benzenediamine, is a versatile building block for further synthetic elaborations.
Another potential transformation is the N-dealkylation or O-dealkylation . In metabolic studies of related 4-alkoxyacetanilides, oxidative O-dealkylation to form the corresponding phenol (B47542) has been observed. nih.gov While not directly studied for this compound, this suggests that under certain oxidative conditions, the methoxy group could be cleaved.
Furthermore, the secondary amine can undergo N-acylation . For instance, the related compound 4-methoxy-3-nitroaniline (B184566) can be acetylated with acetic anhydride (B1165640) to form N-(4-methoxy-3-nitrophenyl)acetamide. nih.gov A similar reaction would be expected for this compound at the secondary amine position, provided that steric hindrance is not prohibitive.
The synthesis of the related compound 4-methoxy-N-(4-nitrobenzyl)aniline has been achieved through a reductive amination reaction between p-nitrobenzaldehyde and p-anisidine (B42471) using sodium borohydride. nih.govresearchgate.net This highlights a method for forming the N-aryl bond, which is a key structural feature of this compound.
Finally, the aromatic rings of this compound could potentially undergo electrophilic substitution . The methoxy-substituted ring is activated towards electrophilic attack at the positions ortho and para to the methoxy group, while the nitro-substituted ring is strongly deactivated. byjus.com The directing effect of the secondary amine would also influence the regioselectivity of such reactions.
Advanced Theoretical and Computational Investigations
Quantum Chemical Characterization of Reactivity Descriptors
Quantum chemical calculations, particularly those rooted in Density Functional Theory (DFT), are instrumental in quantifying the chemical reactivity of a molecule. hakon-art.com This is achieved through the calculation of various reactivity descriptors that predict how the molecule will behave in a chemical reaction.
The Fukui function is a key concept in DFT that helps identify the most reactive sites within a molecule. It quantifies the change in electron density at a specific point in the molecule when an electron is added or removed. This allows for the prediction of where electrophilic, nucleophilic, and radical attacks are most likely to occur.
Electrophilic Attack: The sites with the highest value of the Fukui function for electron donation (f+) are most susceptible to nucleophilic attack.
Nucleophilic Attack: Conversely, sites with the highest value for electron acceptance (f-) are the most likely targets for electrophilic attack.
Radical Attack: The region with a high value of f0 indicates susceptibility to radical attack.
For 3-methoxy-N-(4-nitrophenyl)aniline, a detailed Fukui function analysis would pinpoint the specific atoms on the aromatic rings, the nitro group, the methoxy (B1213986) group, and the amine linkage that are most reactive. For instance, the nitrogen and oxygen atoms of the nitro group are expected to be strong electrophilic sites, while the electron-donating methoxy and amino groups influence the reactivity of the phenyl rings. While specific studies on this molecule are not prevalent, analysis of related compounds shows that such calculations are crucial for understanding site selectivity in chemical reactions. hakon-art.com
Global reactivity descriptors provide a holistic view of a molecule's stability and reactivity. dergipark.org.tr These are calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). hakon-art.com
Chemical Hardness (η): This descriptor measures the molecule's resistance to a change in its electron distribution. A molecule with a large energy gap between its HOMO and LUMO is considered "hard," indicating high stability and low reactivity. Conversely, a "soft" molecule has a small energy gap and is more reactive.
Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons, acting as a measure of its electrophilic character. dergipark.org.tr A high electrophilicity index suggests a molecule is a strong electrophile. dergipark.org.tr
These descriptors are calculated using the following equations, based on the energies of the frontier molecular orbitals:
Ionization Potential (I) ≈ -EHOMO
Electron Affinity (A) ≈ -ELUMO
Chemical Hardness (η) = (I - A) / 2
Electrophilicity Index (ω) = (μ)2 / (2η), where μ is the chemical potential (μ ≈ -(I+A)/2).
Below is an illustrative table of global reactivity descriptors for a molecule like this compound, as would be calculated using DFT methods like B3LYP/6-31G(d,p).
Table 1: Illustrative Global Reactivity Descriptors This data is representative and serves for illustrative purposes.
| Parameter | Symbol | Value (eV) | Description |
|---|---|---|---|
| HOMO Energy | EHOMO | -6.2 | Energy of the highest occupied molecular orbital. |
| LUMO Energy | ELUMO | -2.5 | Energy of the lowest unoccupied molecular orbital. |
| Energy Gap | ΔE | 3.7 | Difference between LUMO and HOMO energies. |
| Ionization Potential | I | 6.2 | Energy required to remove an electron. |
| Electron Affinity | A | 2.5 | Energy released when an electron is added. |
| Chemical Hardness | η | 1.85 | Resistance to change in electron configuration. |
| Electrophilicity Index | ω | 4.95 | Capacity to accept electrons. |
Ab Initio and Semi-Empirical Methods for Precise Molecular Property Prediction
The prediction of molecular properties relies on a hierarchy of computational methods, each with its own balance of accuracy and computational cost.
Ab Initio Methods: These methods calculate molecular properties from first principles, without using experimental data as input. libretexts.org They are based on solving the Schrödinger equation and can be systematically improved. libretexts.org Hartree-Fock (HF) and post-HF methods like Møller-Plesset (MP) perturbation theory and Coupled Cluster (CC) theory fall into this category. While highly accurate, ab initio methods are computationally demanding and are often limited to smaller molecules. libretexts.org
Semi-Empirical Methods: These methods simplify the calculations by using parameters derived from experimental data or higher-level computations. libretexts.org This makes them much faster than ab initio methods, allowing for the study of larger molecular systems. While less accurate, they can provide valuable qualitative insights into electronic structure and properties. libretexts.org
Density Functional Theory (DFT) has emerged as a popular method that bridges the gap, offering a good compromise between accuracy and computational cost. For molecules like this compound, DFT calculations using functionals like B3LYP combined with basis sets such as 6-31G(d,p) or 6-311G(d,p) are commonly employed to predict geometries, vibrational frequencies, and electronic properties.
Table 2: Comparison of Computational Methodologies
| Method Type | Examples | Strengths | Limitations |
|---|---|---|---|
| Ab Initio | Hartree-Fock (HF), Coupled Cluster (CC) | High accuracy, based on first principles. libretexts.org | Computationally very expensive, limited to small systems. libretexts.org |
| Semi-Empirical | AM1, PM3 | Fast, suitable for large molecules. | Lower accuracy, relies on parameterization. libretexts.org |
| Density Functional Theory (DFT) | B3LYP, PBE | Good balance of accuracy and cost, widely applicable. hakon-art.com | Choice of functional can impact results. |
Molecular Dynamics Simulations for Conformational Flexibility and Intermolecular Dynamics
While quantum chemical methods provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer a view of its behavior over time. MD simulations solve Newton's equations of motion for a system of atoms, revealing how the molecule moves, vibrates, and interacts with its environment.
For this compound, MD simulations can elucidate:
Conformational Flexibility: The molecule is not rigid. The torsion angles around the C-N-C bridge and the bonds connecting the substituents to the phenyl rings can rotate. MD simulations can map the potential energy surface associated with these rotations, identifying the most stable conformations and the energy barriers between them. This is crucial for understanding how the molecule's shape influences its interactions.
Intermolecular Dynamics: In a condensed phase (like a crystal or solution), molecules interact with each other through non-covalent forces such as hydrogen bonds and van der Waals interactions. MD simulations can model these interactions, providing insight into how molecules pack in a crystal lattice or how they are solvated. tandfonline.commdpi.com For instance, the nitrogen of the nitro group and the hydrogen of the amine group could participate in intermolecular hydrogen bonding, which would significantly influence the material's bulk properties. researchgate.net
These simulations provide a bridge between the properties of a single molecule and the macroscopic behavior of the material, which is essential for designing materials with specific properties.
Research Applications Stemming from Electronic and Structural Characteristics
Design and Synthesis of Non-Linear Optical (NLO) Materials
The quest for advanced materials for photonic and optoelectronic applications has driven significant research into organic molecules with non-linear optical (NLO) properties. These materials can alter the properties of light, enabling applications such as frequency conversion and optical switching. Nitroaniline derivatives, in particular, have been a focal point of NLO research due to their inherent charge-transfer characteristics.
The magnitude of β is highly dependent on the intramolecular charge transfer (ICT) between electron donor and acceptor groups through a π-conjugated system. In 3-methoxy-N-(4-nitrophenyl)aniline, the methoxy (B1213986) group acts as an electron donor, while the nitro group is a strong electron acceptor. This "push-pull" system facilitates ICT upon excitation, which is a key requirement for a significant NLO response. The investigation of p-nitrophenylazoaniline has also contributed to the understanding of SHG in related structures. researchgate.net
The NLO properties of nitroaniline derivatives can be fine-tuned by modifying their molecular structure. The position of the donor and acceptor groups on the aromatic ring significantly influences the NLO response. For instance, the enhancement of SHG in 2-methyl-4-nitroaniline (B30703) has been demonstrated in nanofibers, highlighting the role of molecular arrangement and processing conditions. researchgate.net
In the case of this compound, the meta-position of the methoxy group relative to the amino bridge and the para-position of the nitro group on the second phenyl ring create a specific electronic distribution. This arrangement influences the ground and excited state dipole moments, which are critical parameters for determining the molecular hyperpolarizability. The study of single crystals of related compounds, such as 2-methoxy-4-nitroaniline (B147289) and 4-methoxy-2-nitroaniline (B140478), provides crucial information on how crystal packing and intermolecular interactions can affect the bulk NLO properties of the material. researchgate.netnih.gov
| Compound | Crystal System | Space Group | Key Finding |
| 2-methoxy-4-nitroaniline | Monoclinic | P21/a | Centrosymmetric, indicating that for SHG, the crystal symmetry would need to be broken. researchgate.net |
| 4-methoxy-2-nitroaniline | Orthorhombic | - | Grown as single crystals for optical applications. nih.gov |
This table presents data for compounds structurally related to this compound to illustrate the type of research conducted in this area.
Development of Functional Materials Based on Aromatic Amine Scaffolds
The versatile nature of the aromatic amine scaffold present in this compound makes it a promising candidate for the development of a range of functional organic materials.
A chromophore is the part of a molecule responsible for its color. The extended π-system and the presence of donor-acceptor groups in this compound suggest its potential as a chromophore. Derivatives of similar anilines are utilized in the production of azo dyes. mappingignorance.org The specific absorption and emission properties of such compounds are of interest for applications in areas like organic light-emitting diodes (OLEDs) and as sensitizers in photodynamic therapy.
While specific spectroscopic data for this compound is not extensively reported, the optical properties of related compounds like 4-methoxy-2-nitroaniline have been investigated, with photoluminescence emission peaks observed around 599 nm. researchgate.net The synthesis and characterization of Schiff bases derived from substituted anilines, such as (E)-1-(4-methoxyphenyl)-N-((E)-3-(4-nitrophenyl)allylidene)methanamine, also provide insights into the tunable optical properties of these systems. researchgate.net
The electronic properties of aromatic amines make them suitable for use in organic electronic devices. Their ability to transport charge, coupled with their optical properties, is beneficial for applications in organic solar cells (OSCs) and OLEDs. In the context of OSCs, donor-acceptor molecules are fundamental to the photovoltaic effect. nih.gov While direct application of this compound in such devices is not yet documented, the broader class of methoxy nitroaniline derivatives is of interest.
The development of materials for organic electronics often involves computational screening of potential candidates. Theoretical studies can predict key parameters like HOMO-LUMO energy levels, which are crucial for charge injection and transport in devices. A computational study on 1,3-Bis(3,4-dimethoxyphenyl)prop-2-en-1-one, a chalcone (B49325) derivative with methoxy groups, highlights how DFT can be used to evaluate the potential of organic molecules for NLO and electronic applications. amanote.com
Role as Key Intermediates in the Synthesis of Complex Organic Architectures for Chemical Research
The reactivity of the functional groups in this compound makes it a valuable intermediate in the synthesis of more complex molecules, particularly heterocyclic compounds, which are prevalent in medicinal chemistry and materials science. researchgate.netmappingignorance.org
The amino group can be readily diazotized and substituted, while the nitro group can be reduced to an amine, providing a route to various diamino compounds. The presence of the methoxy group also influences the reactivity of the aromatic ring. The synthesis of bioactive heterocycles often relies on the condensation reactions of substituted anilines with other organic synthons. For example, various N-heterocyclic compounds, such as pyrimidine (B1678525) and benzimidazole (B57391) derivatives, have been synthesized using substituted anilines as starting materials, often employing green chemistry approaches like microwave-assisted synthesis. researchgate.netmappingignorance.org
Q & A
Basic Research Questions
Q. What are the common synthesis routes for 3-methoxy-N-(4-nitrophenyl)aniline, and what methodological considerations are critical for reproducibility?
- Answer : The compound is typically synthesized via nucleophilic substitution or alkylation reactions. A robust method involves reacting 3-methoxyaniline with 4-nitrobenzyl halides in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like dimethylformamide (DMF) at 80–100°C . Key considerations include:
- Purification : Column chromatography using silica gel and ethyl acetate/hexane gradients to isolate the product.
- Characterization : Confirm purity via HPLC and structural integrity via H NMR (e.g., aromatic proton signals at δ 6.8–8.2 ppm) .
- Yield optimization : Excess alkylating agent (1.5–2.0 equiv) and inert atmosphere (N₂/Ar) to minimize oxidation side reactions .
Q. How can researchers characterize the molecular structure of this compound experimentally?
- Answer : A combination of spectroscopic and crystallographic methods is recommended:
- Spectroscopy : H/C NMR for functional group identification, FT-IR for nitro (–NO₂) and methoxy (–OCH₃) stretching vibrations (1520 cm⁻¹ and 1250 cm⁻¹, respectively) .
- X-ray crystallography : Single-crystal X-ray diffraction to resolve bond lengths (e.g., C–N: ~1.45 Å) and dihedral angles between aromatic rings. SHELX programs are widely used for refinement .
Q. What are the solubility and stability profiles of this compound under laboratory conditions?
- Answer :
- Solubility : Highly soluble in acetone and DCM, sparingly soluble in ethanol, and insoluble in water. Solubility in DMSO (~50 mg/mL) makes it suitable for biological assays .
- Stability : Store at –20°C in amber vials to prevent photodegradation. Thermal decomposition occurs above 160°C, monitored via TGA .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance the yield of this compound in coupling reactions?
- Answer : Use Design of Experiments (DoE) to evaluate factors like catalyst loading, temperature, and solvent polarity:
- Catalysts : CuI (5 mol%) with ligands (e.g., L-proline) in DMSO improves Ullmann-type coupling efficiency .
- Temperature : Reactions at 100°C for 24 hours achieve >75% conversion .
- Workflow : Monitor progress via TLC (Rf ~0.5 in 3:7 EtOAc/hexane) and quench with ice water to precipitate intermediates .
Q. What computational methods are effective in predicting the reactivity or pharmacological activity of this compound?
- Answer :
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to compute HOMO-LUMO gaps (e.g., ~4.5 eV) and electrostatic potential maps for nucleophilic/electrophilic sites .
- Molecular docking : Use AutoDock Vina to simulate binding to targets (e.g., kinases or GPCRs). Dock the nitro group into hydrophobic pockets, scoring binding affinities (ΔG < –7 kcal/mol) .
Q. How can researchers resolve contradictions between spectroscopic and crystallographic data for structural assignments?
- Answer :
- Case example : If NMR suggests planar aromatic rings but X-ray shows a dihedral angle (e.g., 2.8° in related triphenylamines ), validate via:
- Conformational analysis : Compare DFT-optimized structures with crystallographic data.
- Dynamic NMR : Detect rotational barriers at variable temperatures to explain discrepancies .
Q. What methodologies are recommended for studying the compound’s thermal decomposition kinetics?
- Answer :
- Isothermal TGA : Heat samples at 150–200°C under N₂ and fit data to first-order kinetics models (Arrhenius activation energy ~120 kJ/mol) .
- DSC : Identify exothermic peaks (e.g., 167°C) and calculate enthalpy changes (ΔH ~ –300 kJ/mol) to assess stability .
Q. How to design pharmacological studies to evaluate its potential as a kinase inhibitor?
- Answer :
- In vitro assays : Use recombinant kinases (e.g., EGFR) with ADP-Glo™ kits to measure IC₅₀ values. Include controls (e.g., staurosporine) .
- Cellular models : Treat cancer cell lines (e.g., MCF-7) and assess viability via MTT assays. EC₅₀ values <10 μM indicate promising activity .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
